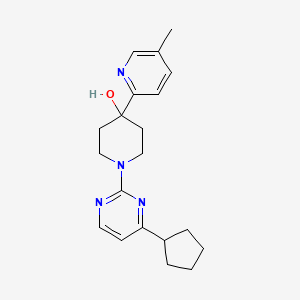
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s as part of a research program aimed at developing new analgesics, but its unique pharmacological properties soon caught the attention of researchers interested in the endocannabinoid system and its role in various physiological processes.
作用機序
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are found throughout the body, but are particularly abundant in the brain and immune system. When 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol binds to these receptors, it can modulate various physiological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has a number of biochemical and physiological effects that have been studied in detail. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and GABA, and to inhibit the release of pro-inflammatory cytokines. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor properties.
実験室実験の利点と制限
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in preclinical models, and its pharmacological properties are well understood. It is also relatively stable and easy to work with, which makes it a popular choice for researchers interested in studying the endocannabinoid system.
However, there are also some limitations to working with 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. It is a synthetic compound that may not accurately reflect the effects of endogenous cannabinoids, and its potency and efficacy may vary depending on the experimental conditions. Additionally, it is a controlled substance in many jurisdictions, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol and related compounds. One area of interest is the development of novel analogs that can selectively target the CB1 or CB2 receptors, which may have therapeutic benefits without the psychoactive effects associated with traditional cannabinoids. Another area of interest is the use of 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol as a tool for studying the endocannabinoid system and its role in various physiological processes. Finally, there is growing interest in the potential of 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol and related compounds as therapeutics for a range of conditions, including pain, neurodegenerative diseases, and cancer.
合成法
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is typically synthesized using a multi-step process that involves the reaction of various chemical precursors under controlled conditions. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of expertise in organic chemistry.
科学的研究の応用
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been extensively studied for its potential therapeutic applications, particularly in the areas of pain management, neuroprotection, and cancer treatment. In preclinical studies, it has been shown to have potent analgesic effects, with a mechanism of action that is distinct from traditional opioid analgesics. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and to have anti-tumor effects in various cancer cell lines.
特性
IUPAC Name |
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-6-7-18(22-14-15)20(25)9-12-24(13-10-20)19-21-11-8-17(23-19)16-4-2-3-5-16/h6-8,11,14,16,25H,2-5,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPQWFRDROURLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C3=NC=CC(=N3)C4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)

![6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292484.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5292485.png)
![4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-sulfonamide](/img/structure/B5292487.png)
![ethyl 3-[8-methoxy-3-(2-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5292499.png)
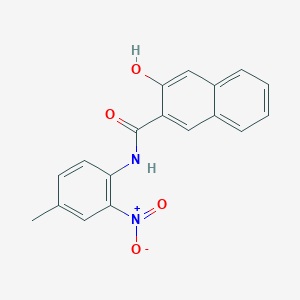
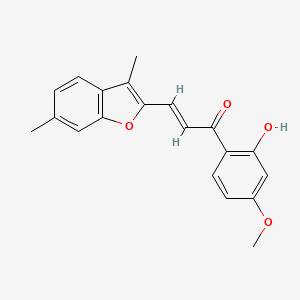
![N-(4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5292536.png)
![{3-isobutyl-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidin-3-yl}methanol](/img/structure/B5292545.png)
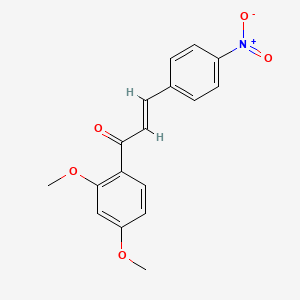
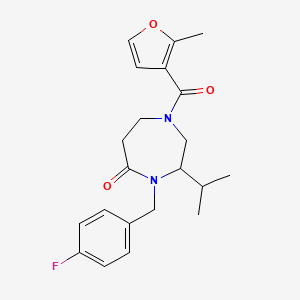
![2-(4-chlorophenyl)-4-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}morpholine](/img/structure/B5292551.png)
![3-{2-[(2-hydroxyethyl)(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5292553.png)